An In-Depth Technical Guide to Boc-Tyr(Bzl)-aldehyde: A Key Intermediate in Drug Discovery
An In-Depth Technical Guide to Boc-Tyr(Bzl)-aldehyde: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde, is a synthetically versatile amino aldehyde that serves as a crucial building block in the development of various pharmaceutical agents. Its structure, featuring a protected amino group (Boc) and a protected phenol (B47542) (benzyl ether), makes it an ideal starting material for the synthesis of complex peptide mimics and protease inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Core Chemical and Physical Properties
Boc-Tyr(Bzl)-aldehyde is a white to off-white solid. While detailed experimental data for the aldehyde is not extensively published, its fundamental properties can be summarized. For comparison, the properties of its common precursor, Boc-Tyr(Bzl)-OH, are also provided.
| Property | Boc-Tyr(Bzl)-aldehyde | Boc-Tyr(Bzl)-OH |
| Synonyms | tert-butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate, N-Boc-O-benzyl-L-tyrosinal | N-tert-Butoxycarbonyl-O-benzyl-L-tyrosine |
| CAS Number | 82689-15-4[1] | 2130-96-3 |
| Molecular Formula | C21H25NO4[2] | C21H25NO5 |
| Molecular Weight | 355.43 g/mol [2] | 371.43 g/mol |
| Appearance | White to off-white powder | White to slight yellow to beige powder |
| Melting Point | Not widely reported | 110-112 °C |
| Solubility | Soluble in organic solvents like Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | Soluble in ethanol |
| Storage | 4°C, stored under nitrogen[1] | 2-8°C |
Synthesis of Boc-Tyr(Bzl)-aldehyde
The synthesis of Boc-Tyr(Bzl)-aldehyde typically starts from the corresponding protected amino acid, Boc-Tyr(Bzl)-OH. A common and effective method involves the conversion of the carboxylic acid to a Weinreb amide, followed by reduction.
Experimental Protocol: Synthesis via Weinreb Amide
This two-step process provides a controlled route to the aldehyde, minimizing over-reduction to the alcohol.
Step 1: Formation of the Boc-Tyr(Bzl)-Weinreb Amide
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Materials: Boc-Tyr(Bzl)-OH, N,O-dimethylhydroxylamine hydrochloride, a coupling agent (e.g., HATU or EDC/HOBt), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and an appropriate solvent (e.g., dichloromethane - DCM or dimethylformamide - DMF).
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Procedure:
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Dissolve Boc-Tyr(Bzl)-OH (1 equivalent) in the chosen solvent.
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Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and DIPEA (2.5 equivalents).
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Add the coupling agent (1.1 equivalents) portion-wise at 0°C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
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Upon completion, perform an aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure Weinreb amide.
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Step 2: Reduction to Boc-Tyr(Bzl)-aldehyde
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Materials: Boc-Tyr(Bzl)-Weinreb amide, a reducing agent (e.g., diisobutylaluminum hydride - DIBAL-H or lithium aluminum hydride - LAH), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) - THF or toluene).
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Procedure:
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Dissolve the Weinreb amide in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.
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Slowly add the reducing agent (typically 1.1-1.5 equivalents) dropwise, maintaining the low temperature.
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Stir the reaction at -78°C for 1-2 hours, monitoring for the disappearance of the starting material.
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Quench the reaction by the slow addition of a Rochelle's salt solution or dilute acid at -78°C, followed by warming to room temperature.
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The crude aldehyde can be used directly or purified by flash chromatography if necessary.
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Caption: Synthetic workflow for Boc-Tyr(Bzl)-aldehyde.
Applications in Drug Development
Boc-Tyr(Bzl)-aldehyde is a valuable intermediate in the synthesis of various biologically active compounds, particularly in the realm of protease inhibitors. The aldehyde functionality is a key pharmacophore that can form a reversible covalent bond with the catalytic cysteine or serine residues in the active site of these enzymes.
Cysteine Protease Inhibitors
Peptide aldehydes are potent inhibitors of cysteine proteases. Boc-Tyr(Bzl)-aldehyde can be incorporated as the P1 residue in peptidyl aldehydes designed to target enzymes like cathepsins and calpains.
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Cathepsins: These are lysosomal proteases involved in various physiological and pathological processes, including cancer progression and viral entry. For instance, inhibitors of cathepsin L have shown potential as anti-SARS-CoV-2 agents.[3][4][5] The synthesis of di- and tri-peptidyl alpha-keto-beta-aldehydes targeting cathepsin L has been reported, highlighting the importance of the aldehyde warhead.[6]
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Calpains: These are calcium-activated neutral proteases implicated in neurodegenerative diseases and ischemic injury. Peptide aldehydes are a well-established class of calpain inhibitors.
Caption: Role of Boc-Tyr(Bzl)-aldehyde in protease inhibitor development.
Spectroscopic Characterization Data (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aldehyde proton (CHO): ~9.5-9.7 ppm (singlet or doublet).- Aromatic protons (benzyl and tyrosine rings): ~6.8-7.5 ppm (multiplets).- Benzylic protons (OCH₂Ph): ~5.0 ppm (singlet).- Alpha-proton (CH-NHBoc): ~4.2-4.5 ppm (multiplet).- Beta-protons (CH₂-Ar): ~2.8-3.2 ppm (multiplets).- Boc protons (C(CH₃)₃): ~1.4 ppm (singlet). |
| ¹³C NMR | - Aldehyde carbonyl carbon: ~200-205 ppm.- Boc carbonyl carbon: ~155 ppm.- Aromatic carbons: ~115-160 ppm.- Boc quaternary carbon: ~80 ppm.- Benzylic carbon (OCH₂Ph): ~70 ppm.- Alpha-carbon (CH-NHBoc): ~55-60 ppm.- Beta-carbon (CH₂-Ar): ~35-40 ppm.- Boc methyl carbons: ~28 ppm. |
| IR (Infrared) | - Aldehyde C-H stretch: Two weak bands around 2820 and 2720 cm⁻¹.- Carbonyl (C=O) stretch (aldehyde): ~1720-1740 cm⁻¹.- Carbonyl (C=O) stretch (Boc): ~1680-1700 cm⁻¹.- N-H stretch (Boc): ~3300-3400 cm⁻¹.- Aromatic C=C stretches: ~1600, 1510, 1450 cm⁻¹.- C-O stretches (ether and ester): ~1000-1300 cm⁻¹. |
| Mass Spectrometry | - Expected [M+H]⁺: ~356.18 g/mol .- Expected [M+Na]⁺: ~378.16 g/mol .- Common fragmentation patterns would involve the loss of the Boc group (100 amu) and the benzyl (B1604629) group (91 amu). |
Safety and Handling
Boc-Tyr(Bzl)-aldehyde should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Boc-Tyr(Bzl)-aldehyde is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly peptide-based protease inhibitors. Its protected functional groups allow for selective chemical transformations, making it a key component in the drug discovery pipeline for a range of therapeutic areas. A thorough understanding of its synthesis and reactivity is essential for medicinal chemists and process development scientists working to create novel therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. BOC-TYR(BZL)-ALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]
- 4. Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Development of peptidyl alpha-keto-beta-aldehydes as new inhibitors of cathepsin L--comparisons of potency and selectivity profiles with cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
